molecular formula C12H20N2O6 B3105176 (1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate CAS No. 1523530-74-6

(1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate

Cat. No.: B3105176
CAS No.: 1523530-74-6
M. Wt: 288.30
InChI Key: YNSNAVAMSHBSLQ-KKXFCUFMSA-N
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Description

(1r,4r)-2-Oxa-5-azabicyclo[221]heptane hemioxalate is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate typically involves cycloaddition reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions often include the use of palladium catalysts and various substrates to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: A five-membered heterocyclic compound with one oxygen and one nitrogen atom.

    Oxazole: Another five-membered ring with one oxygen and one nitrogen atom, but with a different arrangement compared to isoxazole.

    Oxadiazole: A five-membered ring containing one oxygen and two nitrogen atoms.

Uniqueness

(1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets and can enhance the compound’s stability and reactivity compared to its monocyclic counterparts .

Properties

IUPAC Name

(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H9NO.C2H2O4/c2*1-4-3-7-5(1)2-6-4;3-1(4)2(5)6/h2*4-6H,1-3H2;(H,3,4)(H,5,6)/t2*4-,5-;/m11./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSNAVAMSHBSLQ-KKXFCUFMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CO2.C1C2CNC1CO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN[C@H]1CO2.C1[C@@H]2CN[C@H]1CO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate
Reactant of Route 2
(1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate
Reactant of Route 3
(1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate
Reactant of Route 4
(1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate
Reactant of Route 5
(1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate
Reactant of Route 6
(1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate

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